3-(Pyrrolidin-1-ylmethyl)aniline

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Synthesis

Regioisomer contamination in meta-substituted aniline building blocks compromises SAR reproducibility and delays project timelines. 3-(Pyrrolidin-1-ylmethyl)aniline (CAS 183365-31-3) provides defined meta-regiochemistry with batch-to-batch consistency for CDK inhibitor and CNS drug development. • Dual amine vectors (primary aniline + tertiary benzylic) for two-directional elaboration • Fragment-optimized properties: MW 176.26, XLogP3 1.20 • 97% purity grade for sensitive biophysical assays (SPR, NMR, X-ray). Global shipping from stocked inventory.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 183365-31-3
Cat. No. B068063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-ylmethyl)aniline
CAS183365-31-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC=C2)N
InChIInChI=1S/C11H16N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
InChIKeyRZDBCURLSQNEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-1-ylmethyl)aniline Physicochemical & Safety Profile


3-(Pyrrolidin-1-ylmethyl)aniline (CAS 183365-31-3, C₁₁H₁₆N₂, MW 176.26) is a heterocyclic aromatic amine building block featuring a primary aniline moiety and a tertiary pyrrolidine-substituted benzylic amine . It is commercially available from multiple vendors with typical purities of 95–97% . The compound is a brown solid at room temperature with a melting point of approximately 72°C and a predicted boiling point of 294.5±15.0°C . Handling requires appropriate safety precautions: it causes burns by all exposure routes, is harmful if swallowed, inhaled, or absorbed through skin, and targets the respiratory system, gastrointestinal tract, eyes, and skin .

Fragment-based discovery: MW & ClogP compliant with Rule-of-Three; dual amine handles support vector elaboration.

Regiochemistry-critical synthesis: Meta-substitution defines binding-pocket geometry; 2- and 4-isomers are not interchangeable.

Salt form selection: Free base for metal-catalyzed couplings; hydrochloride for aqueous solubility and storage.

3-(Pyrrolidin-1-ylmethyl)aniline: Regioisomer Specificity


Regioisomeric substitution critically determines the synthetic utility of (pyrrolidin-1-ylmethyl)aniline building blocks. The 3-isomer (CAS 183365-31-3) positions the pyrrolidinylmethyl group meta to the primary aniline amine, whereas the 2-isomer (CAS 55727-59-8) and 4-isomer (CAS 142335-64-6) place this group ortho and para, respectively [1][2]. These regioisomers exhibit distinct physicochemical properties—melting points differ substantially (3-isomer: ~72°C; 4-isomer: white crystalline solid with different thermal behavior), and predicted pKa values reflect altered electronic environments . In fragment-based drug discovery and medicinal chemistry campaigns, the regiochemistry of substitution dictates the vector of functional group elaboration, influencing which binding pockets can be accessed and which synthetic transformations are feasible. A procurement specification for the 3-isomer cannot be fulfilled by the 2- or 4-isomer without fundamentally altering the chemical space being explored.

Binding vector geometry

3-isomer directs elaboration vectors differently than 2- or 4-isomers; replacement alters accessible chemical space in fragment growth.

Physical property discrepancy

4-isomer is a white crystalline solid vs. brown solid for 3-isomer; melting point and appearance differ, requiring identity verification upon receipt.

Synthetic outcome divergence

Ortho or para substitution may yield divergent reactivity in subsequent coupling steps; meta-substituted building block cannot be replaced without redesign.

3-(Pyrrolidin-1-ylmethyl)aniline Comparator Analysis


Regioisomer Comparison: Physical Properties

The 3-(pyrrolidin-1-ylmethyl)aniline (meta-substituted) regioisomer differs from the 4-isomer (para-substituted, CAS 142335-64-6) in key physicochemical parameters that affect handling, formulation, and synthetic planning. The 3-isomer is a brown solid melting at approximately 72°C, whereas the 4-isomer is reported as a white crystalline solid . This difference in appearance and thermal behavior provides a simple quality control checkpoint upon receipt. Additionally, the regioisomers have distinct molecular weights (3-isomer: 176.26 g/mol, free base; 4-isomer HCl salt: 212.72 g/mol), reflecting different salt forms available commercially .

Regioisomer comparison
Head-to-head
3-isomer: brown solid, mp ~72°C
4-isomer (CAS 142335-64-6): white crystalline solid
Appearance and melting point enable low-cost identity check.
Data from vendor specifications; mp difference not precisely quantified for comparator.
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Synthesis

Free Base vs. Hydrochloride Salt Form

3-(Pyrrolidin-1-ylmethyl)aniline is commercially available as the free base (MW 176.26) and as the dihydrochloride salt (MW 212.72 for monohydrochloride or C₁₁H₁₈Cl₂N₂ for dihydrochloride) . The free base is a neutral, lipophilic species (XLogP3 ≈ 1.2) suitable for organic-phase reactions and non-polar solvent dissolution, whereas the hydrochloride salt offers enhanced aqueous solubility and improved solid-state stability . The choice of form directly impacts synthetic workflow: the free base avoids chloride counterion interference in metal-catalyzed couplings, while the salt form simplifies handling in aqueous buffer systems and may exhibit improved long-term storage stability.

Free base vs. HCl salt
Head-to-head
Free base: MW 176.26, XLogP3 ~1.2
HCl salt: MW +36.46 (mono) or +72.92 (di), higher hydrophilicity
Salt form determines reaction compatibility; free base avoids chloride interference.
Calculated properties; no comparative acute toxicity data available.
Chemical Procurement Salt Selection Solubility

Purity Grade Comparison for Procurement

3-(Pyrrolidin-1-ylmethyl)aniline is supplied by multiple vendors at distinct purity tiers, enabling procurement aligned with experimental requirements. Standard research-grade material is offered at 95% purity (NMR-verified) from vendors including Sigma-Aldrich and Enamine , while higher-purity 97% material is available from Thermo Fisher Scientific and Kanto Chemical [1]. MolCore offers material specified as NLT 98% with ISO certification . Higher purity material reduces impurity-related side reactions in sensitive coupling chemistry and minimizes the need for pre-use purification.

Purity grade comparison
Cross-study comparable
95% (NMR), 97%, NLT 98% (ISO-certified)
+2–3% absolute purity above baseline 95%
Higher purity reduces impurity-related side reactions; supports sensitive assay reproducibility.
Vendor CoA data; verify batch-specific purity before use.
Chemical Sourcing Quality Control Analytical Chemistry

Hazard Classification and Handling Protocols

The safety profile of 3-(Pyrrolidin-1-ylmethyl)aniline mandates specific handling protocols that may influence procurement decisions for laboratories with varying safety infrastructure. The compound is classified as causing burns by all exposure routes, harmful if swallowed, inhaled, or absorbed through skin, with target organs including the respiratory system, gastrointestinal tract, eyes, and skin . Storage recommendations specify 2–8°C with protection from light . The free base is combustible (Storage Class Code 11) . For laboratories seeking reduced handling hazards, the hydrochloride salt form may offer a less volatile, more stable alternative, though comparative acute toxicity data between free base and salt forms are not publicly available.

Hazard classification
Class-level
Causes burns; harmful if swallowed, inhaled, or skin-absorbed
Comparable to aniline class; quantitative LD₅₀ not available
Requires fume hood and PPE; consider salt form if volatility is a concern.
Based on MSDS hazard statements; no direct comparative toxicity data.
Laboratory Safety Chemical Handling Risk Assessment

Fragment-Like Properties for Drug Discovery

3-(Pyrrolidin-1-ylmethyl)aniline possesses molecular descriptors consistent with fragment-like chemical space suitable for fragment-based drug discovery (FBDD) campaigns. The compound has a molecular weight of 176.26 Da, XLogP3 of 1.20, one hydrogen bond donor, and two hydrogen bond acceptors . These values comply with the 'Rule of Three' guidelines for fragments (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, many common aniline-based building blocks exceed fragment space: 4-(pyrrolidin-1-yl)aniline lacks the methylene spacer, altering conformational flexibility and vector geometry; N-phenylpyrrolidine lacks the primary amine handle for further elaboration.

Fragment-like properties
Class-level
MW 176.26 Da, XLogP3 1.20, HBD 1, HBA 2
Rule-of-Three compliant: all values within thresholds
Suitable for fragment-based screening; leaves room for molecular growth.
Calculated properties; fragment library compatibility should be confirmed experimentally.
Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Storage Stability and Light Sensitivity

3-(Pyrrolidin-1-ylmethyl)aniline requires refrigerated storage (2–8°C) with protection from light to maintain chemical integrity . This storage requirement contrasts with more stable aniline derivatives that can be stored at ambient temperature. The light sensitivity suggests potential for photodegradation of the aromatic amine or pyrrolidine moieties. The compound is typically shipped at ambient temperature for short durations, with long-term storage requiring refrigeration . The hydrochloride salt form may exhibit enhanced solid-state stability compared to the free base, though direct comparative stability data are not publicly available.

Storage stability
Class-level
Store at 2–8°C, protect from light
Refrigeration needed; ambient storage acceptable for short-term only
Plan for cold storage; HCl salt may offer improved ambient stability.
Comparative stability data not publicly available; verify upon long-term storage.
Chemical Storage Stability Inventory Management

3-(Pyrrolidin-1-ylmethyl)aniline Application Scenarios


Fragment-Based Drug Discovery Libraries

3-(Pyrrolidin-1-ylmethyl)aniline is optimally suited as a fragment molecule (MW 176.26 Da, XLogP3 1.20) for inclusion in fragment-based drug discovery screening libraries . Its dual amine functionality (primary aromatic amine and tertiary benzylic amine) provides two distinct vectors for molecular elaboration, enabling SAR exploration in hit-to-lead campaigns. Procurement of the 97% purity grade is recommended for sensitive biophysical assays (SPR, NMR, X-ray crystallography) where impurities could confound binding data. The compound is listed by TargetMol specifically as a fragment scaffold for molecular linking, expansion, and modification .

Neurological Disorder Drug Synthesis

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The pyrrolidine ring is a privileged scaffold in CNS drug discovery, present in numerous dopamine D4 receptor antagonists and other neuroactive agents. The meta-substituted aniline provides a conjugation handle for amide bond formation or reductive amination to generate diverse chemotypes. For multi-step synthesis campaigns, the 95% purity grade is typically sufficient, with the hydrochloride salt form preferred for aqueous workup procedures .

CDK Inhibitor Scaffold Derivatization

Structural analogs of 3-(pyrrolidin-1-ylmethyl)aniline have demonstrated activity as cyclin-dependent kinase (CDK) inhibitors . The 3-isomer regiochemistry positions the pyrrolidinylmethyl group for optimal interaction with the CDK ATP-binding pocket when elaborated into larger inhibitor scaffolds. Researchers pursuing CDK inhibitor programs should procure the 3-isomer specifically, as the 2- and 4-regioisomers will produce distinct binding geometries with potentially divergent selectivity profiles . The free base form is recommended for subsequent coupling reactions where chloride counterions could interfere with palladium catalysis.

Progesterone Receptor Modulator Synthesis

Pyrrolidine-aniline derivatives, including compounds structurally related to 3-(pyrrolidin-1-ylmethyl)aniline, have been patented as progesterone receptor modulators for the treatment of endometriosis . The compound's meta-substitution pattern and pyrrolidine ring contribute to receptor binding affinity and selectivity. For medicinal chemistry optimization of progesterone receptor ligands, procurement of the NLT 98% ISO-certified grade from MolCore is recommended to ensure batch-to-batch reproducibility in competitive binding assays .

Application
Selection Property
Validation Focus
Fragment-based screening library
Fragment-likeness (Rule-of-Three compliance)
Purity grade for biophysical assay compatibility
CNS research compound synthesis
CNS-privileged pyrrolidine scaffold with dual amine handles
Regiochemical identity and salt form for multi-step synthesis
CDK inhibitor scaffold research
Meta-substitution geometry for ATP-binding pocket interaction
3-isomer confirmation; free base for metal-catalyzed couplings
Progesterone receptor modulator research
Meta-pyrrolidinyl aniline scaffold for receptor affinity
High-purity ISO grade for batch-to-batch reproducibility in binding assays

Technical Documentation Hub

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